Product packaging for Filgotinib hydrochloride(Cat. No.:CAS No. 1540859-07-1)

Filgotinib hydrochloride

Cat. No.: B3242975
CAS No.: 1540859-07-1
M. Wt: 516.0 g/mol
InChI Key: VLVWKOPMGYYNKV-UHFFFAOYSA-N
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Description

Overview of JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade provides a direct route for information from cytokine receptors on the cell surface to the nucleus, culminating in the expression of specific genes. wikipedia.orgcusabio.comnih.gov The pathway is elegantly straightforward and involves three primary components: cytokine receptors, JAKs, and STATs. wikipedia.orgfrontiersin.org

The process initiates when a cytokine binds to its corresponding transmembrane receptor. nih.gov This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. nih.govbmj.com The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. nih.govbmj.com

These newly created phosphotyrosine sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. nih.govbmj.com Upon binding, the STATs themselves are phosphorylated by the activated JAKs. wikipedia.org This phosphorylation triggers the STATs to form homo- or heterodimers, which then translocate into the cell nucleus. frontiersin.orgbmj.com Inside the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. wikipedia.orgbmj.com

The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). frontiersin.orgoup.com Different cytokine receptors associate with specific combinations of these JAKs, leading to the activation of distinct STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) and, consequently, a wide range of cellular responses. bmj.com This signaling cascade is pivotal for processes such as immune cell development, differentiation, survival, and activation. wikipedia.orgnumberanalytics.com For instance, signaling through various interleukins and interferons, which are crucial for immune defense, is heavily dependent on the JAK-STAT pathway.

Rationale for Selective JAK Inhibition in Therapeutic Design

Given the central role of the JAK-STAT pathway in mediating the effects of pro-inflammatory cytokines, inhibiting JAKs has become a significant therapeutic strategy for a multitude of immune and inflammatory diseases. nih.govnih.gov The initial generation of JAK inhibitors, often referred to as pan-JAK inhibitors, block multiple JAK isoforms. nih.gov While effective, this broad inhibition can lead to a wider range of effects, as different JAKs are linked to distinct biological functions. wikipedia.orgdovepress.com

The rationale for developing selective JAK inhibitors stems from the specific roles each JAK isoform plays:

JAK1 is crucial for the signaling of many pro-inflammatory cytokines, including those in the IL-6 family. oup.comtouchimmunology.com

JAK2 is essential for signaling by hematopoietic growth factors like erythropoietin and thrombopoietin. oup.comwikipedia.org

JAK3 signaling is primarily associated with receptors that use the common gamma chain (γc), which is critical for lymphocyte development and function. wikipedia.orgoup.com

TYK2 is involved in the signaling of cytokines like IL-12 and IL-23. oup.comnih.gov

Inhibition of JAK2 can interfere with red blood cell and platelet production, while blocking JAK3 can lead to immunosuppression. oup.comwikipedia.org Therefore, designing molecules that selectively target a specific JAK, such as JAK1, is a key therapeutic goal. A selective JAK1 inhibitor aims to primarily block the signaling of pro-inflammatory cytokines implicated in autoimmune diseases while minimizing the effects associated with the inhibition of other JAK isoforms. touchimmunology.comnih.gov

Filgotinib (B607452) was developed as a preferential JAK1 inhibitor. wikipedia.orgnih.gov It exhibits a significantly higher affinity for JAK1 compared to the other JAK isoforms. wikipedia.orgnih.gov In cellular assays, filgotinib has demonstrated approximately 30-fold greater selectivity for JAK1 over JAK2. oup.com This selectivity is thought to provide a more targeted therapeutic effect by modulating the activity of key inflammatory pathways while potentially reducing side effects linked to the inhibition of JAK2 and JAK3. nih.govnih.govresearchgate.net The development of such selective inhibitors represents a strategic effort to refine the treatment of inflammatory conditions by honing in on the most relevant signaling pathways. nih.gov

Interactive Data Table: In Vitro Selectivity of Filgotinib

The following table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency. The data confirms Filgotinib's preferential activity against JAK1 in cellular assays.

CompoundTargetIC50 (µM)
FilgotinibJAK10.629
FilgotinibJAK217.5
Filgotinib MetaboliteJAK111.9
Data sourced from reference oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30ClN5O6S B3242975 Filgotinib hydrochloride CAS No. 1540859-07-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide;trihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S.ClH.3H2O/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;;;;/h1-7,17H,8-14H2,(H,23,24,27);1H;3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVWKOPMGYYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540859-07-1
Record name Filgotinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1540859071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FILGOTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ8Y0B8XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action of Filgotinib Hydrochloride

JAK Isozyme Selectivity Profile

The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). drugbank.com These enzymes form various homo- or heterodimeric combinations that associate with type I and II cytokine receptors to regulate processes such as immune responses and hematopoiesis. nih.gov The development of selective JAK inhibitors like filgotinib (B607452) aims to target specific pathways implicated in inflammatory diseases while potentially minimizing side effects associated with broader JAK inhibition. nih.govwikipedia.org

Biochemical assays have been instrumental in defining the selectivity profile of filgotinib. These assays measure the concentration of the inhibitor required to block 50% of the enzymatic activity (IC50). Filgotinib has demonstrated preferential inhibition of JAK1.

In tyrosine kinase inhibition assays, filgotinib displayed the following IC50 values:

JAK1: 10 nM nih.govportico.orgselleckchem.com

JAK2: 28 nM nih.govportico.orgselleckchem.com

JAK3: 810 nM nih.govportico.orgselleckchem.com

TYK2: 116 nM nih.govportico.orgselleckchem.com

These values indicate a notable selectivity for JAK1 over the other JAK isozymes. Specifically, filgotinib is approximately 3-fold more selective for JAK1 than for JAK2, 81-fold more selective than for JAK3, and 12-fold more selective than for TYK2. portico.org Further studies have shown that filgotinib has a greater than 50-fold selectivity over a panel of 175 other kinases. portico.org

Biochemical Assay (IC50 values)
JAK IsozymeIC50 (nM)Selectivity vs. JAK1
JAK110-
JAK228~3-fold
JAK381081-fold
TYK2116~12-fold

Cellular assays provide a more physiologically relevant context for evaluating the functional selectivity of JAK inhibitors. These assays measure the inhibition of STAT phosphorylation (pSTAT) in response to cytokine stimulation.

Filgotinib has shown a preferential inhibition of signaling pathways that are dependent on JAK1. nih.gov In human whole blood assays, filgotinib demonstrated a roughly 30-fold selectivity for inhibiting JAK1-dependent signaling (stimulated by IL-6, leading to STAT1 phosphorylation) over JAK2-dependent signaling (stimulated by GM-CSF, leading to STAT5 phosphorylation). nih.govportico.org The IC50 value for the inhibition of IL-6-induced STAT1 phosphorylation was 629 nM, while the IC50 for GM-CSF-induced STAT5 phosphorylation was 17.5 µM. oup.com

The primary metabolite of filgotinib, GS-829845, also exhibits a selective profile for JAK1, although it is about 10-fold less potent than the parent compound in human whole blood assays. nih.govnih.gov

In cellular assays using various cytokine stimuli, filgotinib potently inhibited pathways involving JAK1, such as those activated by interferon (IFN)α and interleukin (IL)-6. researchgate.netnih.govresearchgate.net It showed the least inhibition of JAK2- and JAK3-dependent pathways compared to other JAK inhibitors. nih.govresearchgate.netnih.gov For instance, filgotinib demonstrated significantly less inhibition of the JAK2/JAK2-dependent GM-CSF/pSTAT5 pathway compared to upadacitinib (B560087) and baricitinib (B560044). bmj.com

Cellular Assay (pSTAT Inhibition in Human Whole Blood)
PathwayCytokine StimulusMeasured pSTATIC50
JAK1-dependentIL-6pSTAT1629 nM
JAK2-dependentGM-CSFpSTAT517.5 µM

Molecular Interactions and Binding Dynamics

Filgotinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site within the kinase domain of JAK enzymes. nih.goveuropa.eu Molecular dynamics simulations have provided insights into the binding of filgotinib to JAK1. These studies suggest that hydrophobic interactions and hydrogen bonds are crucial for stabilizing the inhibitor within the binding pocket. nih.govacs.org Key residues in the hinge region of JAK1, such as Glu957 and Leu959, play an essential role in these interactions. nih.govacs.org

Further analysis indicates that filgotinib interacts with JAK1 through van der Waals forces involving several residues, including Ser963, Gly882, Met956, Val938, Glu957, Phe958, Gly962, Pro960, Ser961, Lys970, Arg1007, Gly883, Gly884, Glu966, and Lys965. acs.org The conserved triazolopyridine cyclopropanecarboxamide (B1202528) portion of the filgotinib molecule is considered a key pharmacophoric feature for binding to the hinge region. acs.org

Downstream Signaling Pathway Modulation

By inhibiting JAK1, filgotinib effectively modulates the downstream signaling pathways that are critical for the inflammatory response.

The primary mechanism of filgotinib is the prevention of the phosphorylation and activation of STAT proteins. nih.goveuropa.eudrugbank.com In human whole blood assays, filgotinib dose-dependently inhibits IL-6-induced STAT1 phosphorylation. nih.goveuropa.eu However, it does not affect JAK2-associated GM-CSF-induced STAT5 phosphorylation, highlighting its selectivity. nih.gov STAT phosphorylation assays have confirmed that filgotinib more strongly inhibits pathways dependent on JAK1-containing heterodimers compared to those dependent on JAK2 homodimers. oup.com The main metabolite of filgotinib also contributes to the inhibition of STAT phosphorylation. oup.com

The inhibition of the JAK/STAT pathway by filgotinib leads to a reduction in the production of various pro-inflammatory cytokines. numberanalytics.comontosight.ai Clinical studies have demonstrated that treatment with filgotinib results in significant reductions in circulating levels of several cytokines implicated in inflammatory diseases. nih.gov

These include cytokines important for the activation and expansion of various T-cell subsets (TH1, TH2, and TH17), B-cells, and myeloid cells. nih.gov Notably, significant reductions have been observed for IL-6, IL-1β, IL-21, IL-23, IFN-γ, and TNFα. nih.govamegroups.org The most substantial reductions were seen in IL-6 and its downstream acute-phase reactant, serum amyloid A (SAA). nih.gov Filgotinib has also been shown to reduce levels of oncostatin M (OSM). oup.com Interestingly, some studies suggest that filgotinib does not significantly reduce the levels of anti-inflammatory cytokines like IL-10 and TGFβ-1. excli.denih.gov

Preclinical Pharmacological Characterization

In Vitro Pharmacological Evaluation

Target Engagement Studies

In vitro studies have demonstrated that filgotinib (B607452) preferentially inhibits JAK1. In biochemical assays, filgotinib displayed inhibitory activity against the four members of the JAK family with the following half-maximal inhibitory concentrations (IC50): 10 nM for JAK1, 28 nM for JAK2, 810 nM for JAK3, and 116 nM for TYK2. selleckchem.comportico.org This indicates a greater than 5-fold higher potency for JAK1 over JAK2, JAK3, and TYK2. nih.gov This selectivity for JAK1 is a key feature, as it is thought to contribute to the therapeutic effects in chronic autoimmune disorders. nih.gov

Cellular assays further confirmed filgotinib's mechanism of action. It was shown to inhibit signaling pathways mediated by various cytokine receptors. For instance, filgotinib inhibited IL-2- and IL-4-induced JAK1/JAK3/γc signaling and IFN-αB2-induced JAK1/TYK2 type II receptor signaling with IC50 values in the range of 150 to 760 nM. selleckchem.comncats.io In human whole blood assays, filgotinib demonstrated a 30-fold greater potency for inhibiting JAK1-dependent signaling (IL-6/STAT1) compared to JAK2-dependent signaling (GM-CSF/STAT5). portico.org Furthermore, filgotinib was found to inhibit the differentiation of Th1 and Th2 cells, and to a lesser extent, Th17 cells. newdrugapprovals.orgselleckchem.com

Table 1: In Vitro Inhibitory Activity of Filgotinib Against JAK Isoforms

JAK Isoform IC50 (nM)
JAK1 10
JAK2 28
JAK3 810
TYK2 116

Data sourced from biochemical assays. selleckchem.comportico.org

Enzyme Kinetic Analysis (e.g., ATP-competitiveness)

Filgotinib is characterized as an adenosine (B11128) triphosphate (ATP)-competitive, reversible inhibitor of the JAK family. researchgate.netnih.govresearchgate.net This mode of action involves filgotinib binding to the ATP-binding site of the JAK enzyme, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.govresearchgate.net The competitive nature of this inhibition is a crucial aspect of its mechanism, as it directly interferes with the catalytic function of the kinase.

In Vivo Preclinical Models

Efficacy in Animal Models of Inflammatory Diseases (e.g., CIA model, DSS-treated mice)

The in vivo efficacy of filgotinib has been demonstrated in various preclinical animal models of inflammatory diseases. In the collagen-induced arthritis (CIA) model in both rats and mice, oral administration of filgotinib led to a dose-dependent reduction in inflammation, as well as protection against cartilage and bone degradation. selleckchem.com Specifically, in a rat CIA model with established disease, a daily oral dose was shown to be consistently active. portico.org

Furthermore, in a dextran (B179266) sulfate (B86663) sodium (DSS)-treated mouse model of colitis, filgotinib demonstrated that selective inhibition of JAK1 is sufficient to achieve significant efficacy. selleckchem.com This effect was correlated with the inhibition of STAT3 phosphorylation in the inflamed colon, providing a mechanistic link between JAK1 inhibition and the observed therapeutic benefit. selleckchem.com

Pharmacokinetic Profile in Preclinical Species

Pharmacokinetic studies in preclinical species revealed favorable properties for oral administration. In mice, filgotinib exhibited high absolute bioavailability (approximately 100%), while in rats, it was moderate (45%). selleckchem.comportico.org Following oral administration in mice and rats, the compound was well-exposed, with a half-life of 1.7 hours in mice and 3.9 hours in rats. portico.org Protein binding of filgotinib in animal species ranged from 32% to 70%. nih.gov

Table 2: Pharmacokinetic Parameters of Filgotinib in Preclinical Species

Species Absolute Bioavailability (%) Half-life (hours)
Mouse ~100 1.7
Rat 45 3.9

Data from oral administration studies. selleckchem.comportico.org

A key aspect of filgotinib's preclinical characterization was the identification of its major and active metabolite, GS-829845. medchemexpress.comimmunomart.com Filgotinib is rapidly metabolized, primarily by carboxylesterase 2 (CES2) and to a lesser extent by carboxylesterase 1 (CES1), to form GS-829845. researchgate.neteuropa.eu

Pharmacodynamic Biomarker Assessment in Preclinical Studies (e.g., pSTAT levels)

The pharmacodynamic activity of filgotinib is directly linked to its preferential inhibition of JAK1. This mechanism prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the signaling of pro-inflammatory cytokines. hsa.gov.sgeuropa.eu A key biomarker used to assess this activity in preclinical and clinical studies is the level of phosphorylated STAT1 (pSTAT1). nih.gov

Preclinical studies demonstrated that filgotinib administration leads to a dose-dependent inhibition of interleukin-6 (IL-6) induced STAT1 phosphorylation in whole blood. drugbank.comeuropa.eu This effect confirms the engagement of the JAK1 signaling pathway. To further characterize its selectivity, the effect on JAK2-dependent signaling was also assessed. Filgotinib did not significantly affect granulocyte-macrophage colony-stimulating factor (GM-CSF) induced STAT5 phosphorylation, a process associated with JAK2, which underscores its preferential activity towards JAK1 in an in vivo setting. europa.euresearchgate.net

Beyond pSTAT modulation, preclinical investigations in models of rheumatoid arthritis identified other biomarkers affected by filgotinib. Treatment resulted in a dose-dependent reduction of various biomarkers implicated in disease pathogenesis, including serum amyloid A (SAA), IL-6, matrix metalloproteinase-3 (MMP3), and the chemokines CXCL10 and CXCL13. d-nb.info In studies related to psoriatic arthritis, filgotinib treatment was shown to downregulate immune-related pathways, including the IL6-JAK-STAT3 and interferon response pathways. nih.gov

Table 2: Preclinical Pharmacodynamic Biomarker Findings for Filgotinib
BiomarkerPathwayEffect of FilgotinibSignificanceCitation
pSTAT1 (phosphorylated STAT1)JAK1/STAT1Inhibited (dose-dependently)Primary marker of target engagement and JAK1 inhibition. drugbank.comnih.goveuropa.eu
pSTAT5 (phosphorylated STAT5)JAK2/STAT5Not significantly affectedDemonstrates selectivity for JAK1 over JAK2. europa.euresearchgate.net
SAA, IL-6, MMP3, CXCL10, CXCL13Inflammation & Immune ResponseReducedIndicates modulation of downstream inflammatory mediators in arthritis models. d-nb.info
Immune-related gene transcriptsIL6-JAK-STAT3, Interferon ResponseDownregulatedShows broad effects on inflammatory pathways in psoriatic arthritis models. nih.gov

Preclinical Safety Pharmacology Investigations

Comprehensive preclinical safety pharmacology studies have been conducted to characterize the safety profile of filgotinib. Based on conventional safety pharmacology assessments, non-clinical data have not revealed any special hazards for humans. europa.eueuropa.eueuropa.eu

The carcinogenic potential of filgotinib was investigated in long-term animal studies. These included a 6-month study in rasH2 transgenic mice and a 2-year study in rats. In the mouse study, filgotinib did not demonstrate any carcinogenic effects. europa.eueuropa.eu The 2-year rat study showed an increased incidence of benign Leydig cell tumors, but this was observed only at the highest dose tested. europa.eu

Preclinical data also suggest that the high selectivity of filgotinib for JAK1 may confer safety advantages, particularly in comparison to less selective JAK inhibitors. mdpi.com This selectivity is hypothesized to result in a more precise interference with inflammatory pathways while having a minimal impact on other JAK isoforms that are important for processes such as hematopoietic and thrombotic homeostasis. mdpi.com However, it is noted that animal studies have indicated the potential for reproductive toxicity. europa.eu

Medicinal Chemistry and Drug Discovery of Filgotinib Hydrochloride

Design and Optimization Strategy

The development of filgotinib (B607452) was a systematic process that began with identifying a promising chemical scaffold and iteratively refining its structure to enhance potency, selectivity, and pharmacokinetic properties.

Lead Identification and Chemical Series Exploration

The journey to filgotinib began with the screening of a compound library against JAK1, which led to the identification of a triazolopyridine-based series of inhibitors. rcsb.org This initial hit provided a foundational structure for further exploration. The subsequent optimization efforts within this chemical series were crucial in identifying GLPG0634, which would later be named filgotinib. rcsb.org

Structure-Activity Relationship (SAR) Studies

SAR studies were instrumental in guiding the optimization of the lead compound. These studies systematically investigated how different chemical modifications influenced the compound's biological activity and properties.

The chemical structure of filgotinib features key moieties that are critical to its efficacy. The cyclopropylamide group, for instance, was found to be a crucial element. tandfonline.com Preclinical studies revealed that the loss of this group to form a metabolite, while maintaining a similar JAK1 selectivity profile, resulted in a substantial decrease in potency. nih.govresearchgate.net This highlights the importance of the cyclopropylamide for optimal interaction with the target enzyme.

Table 1: IC50 Values of Filgotinib for JAK Isoforms

JAK IsoformIC50 (nM)
JAK110
JAK228
JAK3810
TYK2116
Data sourced from MedchemExpress medchemexpress.com

Synthetic Methodologies

The synthesis of filgotinib hydrochloride involves a series of well-defined chemical reactions to construct the complex molecular architecture.

Key Synthetic Routes and Reaction Sequences (e.g., condensation, cyclization, acylation, Suzuki coupling)

The synthesis of filgotinib has been approached through various routes, often starting from readily available materials like 2-aminopyridine (B139424). chemicalbook.com A common strategy involves a sequence of reactions including:

Condensation: An initial condensation reaction, for example between 2-aminopyridine and ethoxycarbonyl isothiocyanate, forms a thiourea (B124793) intermediate. chemicalbook.com

Cyclization: This intermediate then undergoes cyclization, often facilitated by hydroxylamine (B1172632) hydrochloride, to form the core triazolopyridine ring system. chemicalbook.comgoogle.com

Acylation: The cyclopropylamide moiety is introduced through an acylation reaction using cyclopropanecarbonyl chloride. google.comgoogle.com This step is crucial for the drug's activity.

Suzuki Coupling: A key carbon-carbon bond formation is achieved via a Suzuki coupling reaction. This palladium-catalyzed reaction connects the triazolopyridine core to the phenyl group bearing the side chain. google.comgoogle.com Different boronic acids and palladium catalysts like PdCl2(dppf) can be employed in this step. newdrugapprovals.orggoogle.com

Development of Novel Synthetic Approaches

The synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, has been approached through various routes, focusing on efficiency and scalability. ijrti.org One common strategy involves a multi-step process beginning with the condensation of 2-amino-6-bromopyridine (B113427) with ethoxycarbonyl isothiocyanate to form a thiourea intermediate. google.comchemicalbook.comnewdrugapprovals.org This intermediate is then cyclized using hydroxylamine hydrochloride to construct the core nih.govacs.orgnih.govtriazolo[1,5-a]pyridin-2-amine structure. google.comchemicalbook.comnewdrugapprovals.org Subsequent acylation with cyclopropanecarbonyl chloride attaches the cyclopropyl (B3062369) amide moiety. google.comchemicalbook.comnewdrugapprovals.orggoogle.com The final key steps involve a Suzuki coupling to introduce the phenyl group, followed by the addition of the thiomorpholine (B91149) dioxide side chain. chemicalbook.comgoogle.com

Alternative approaches have been developed to optimize this process. One patented method describes the synthesis starting from the coupling of 2-amino-6-bromopyridine with a tolyl derivative. google.com This is followed by a series of reactions including reaction with ethoxycarbonyl isothiocyanate, cyclization with hydroxylamine hydrochloride, acylation with cyclopropyl formyl chloride, and finally, bromination and reaction with thiomorpholine-1,1-dioxide to yield Filgotinib. google.com

Table 1: Overview of Selected Synthetic Strategies for Filgotinib

Step Approach 1 Approach 2
Starting Materials 2-amino-6-bromopyridine, ethoxycarbonyl isothiocyanate 2-amino-6-bromopyridine, tolyl derivative
Key Intermediates 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea 5-(4-tolyl)- nih.govacs.orgnih.govtriazolo[1,5-a]pyridine-2-amine
Core Ring Formation Cyclization with hydroxylamine hydrochloride Cyclization with hydroxylamine hydrochloride

| Side Chain Addition | Suzuki coupling followed by reaction with thiomorpholine dioxide | Bromination followed by reaction with thiomorpholine dioxide |

Analog Synthesis and Chemical Biology

The discovery of Filgotinib (GLPG0634) emerged from a screening and lead optimization process aimed at identifying selective JAK1 inhibitors while minimizing activity against JAK2. researchgate.netresearchgate.net This was driven by the hypothesis that selective JAK1 inhibition could offer therapeutic benefits for inflammatory diseases while avoiding potential side effects associated with JAK2 inhibition, such as anemia and thrombopenia. wikipedia.org The starting point for the discovery was the identification of a triazolo[1,5-a]pyridine scaffold. researchgate.net

Structure-activity relationship (SAR) studies were crucial in refining the lead compounds. researchgate.net These studies revealed that the cyclopropyl moiety on the amide side chain was a key determinant for achieving selectivity for JAK1 over JAK2. researchgate.net The inhibitory activity of Filgotinib and its analogs were assessed in various assays, including biochemical assays with recombinant JAK enzymes and human whole-blood assays. researchgate.netselleckchem.com In these tests, Filgotinib demonstrated potent inhibition of JAK1 with an IC50 value of 10 nM. selleckchem.commedchemexpress.com Its selectivity for JAK1 is approximately 30-fold higher than for JAK2 (IC50 of 28 nM). wikipedia.orgmedchemexpress.com The inhibitory concentrations for JAK3 and TYK2 were significantly higher, at 810 nM and 116 nM, respectively, further highlighting its preferential activity towards JAK1. selleckchem.commedchemexpress.com

Table 2: Inhibitory Activity of Filgotinib against JAK Isoforms

JAK Isoform IC50 (nM)
JAK1 10
JAK2 28
JAK3 810

Computational Chemistry and Molecular Modeling

Computational methods have been instrumental in understanding the interaction of Filgotinib with its primary target, JAK1, and in the rational design of novel JAK inhibitors. nih.govmdpi.com These approaches, including molecular docking and molecular dynamics simulations, provide insights into the binding mechanisms that are not always available from experimental structures alone, especially given the lack of a crystal structure for the JAK1-Filgotinib complex. nih.govacs.org

In silico studies have been used to model Filgotinib derivatives and predict their inhibitory potential against JAK1 and JAK2. researchgate.net These computational investigations help in analyzing the geometry of ligand molecules and evaluating their drug-like characteristics. researchgate.netresearchgate.net Such modeling is a key part of modern drug discovery, facilitating a more rapid and rational approach to designing new therapeutic compounds. mdpi.com

Molecular docking simulations have been performed to predict the binding pose of Filgotinib within the ATP-binding site of the JAK1 kinase domain. nih.govresearchgate.netdntb.gov.ua These studies consistently show that Filgotinib forms favorable interactions within the binding pocket. unibo.it Key interactions that stabilize the complex include hydrogen bonds with residues in the hinge region of the kinase, specifically with the backbone of Glu957 and Leu959. nih.govacs.org

Furthermore, hydrophobic interactions play a significant role in the binding of Filgotinib. nih.govacs.org Residues such as Leu881, Val889, Ala906, and Leu1010 contribute to the stability of the ligand-protein complex. acs.org Docking studies have also been used in a comparative manner to analyze the binding of Filgotinib against other JAK inhibitors like Baricitinib (B560044), Upadacitinib (B560087), and Tofacitinib, helping to elucidate the structural basis for Filgotinib's selectivity profile. nih.govunibo.it These computational models serve as a basis for structure-based pharmacophore modeling to identify novel potential JAK1 inhibitors. citedrive.com

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior and stability of the JAK1-Filgotinib complex over time. nih.govacs.org These simulations, often run for hundreds of nanoseconds, provide a deeper understanding of the conformational changes in both the protein and the ligand upon binding. acs.orgcitedrive.com

Analysis of MD trajectories for the JAK1/Filgotinib system shows that the complex is stable, with relatively low root-mean-square deviation (RMSD) for the ligand, indicating it remains securely in the binding pocket. nih.govacs.org Interestingly, Filgotinib showed the least positional deviation (0.44 Å) during one simulation compared to other inhibitors. acs.org However, the protein itself exhibited some flexibility, with higher fluctuations observed in regions around residues 910–922. acs.org Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, have been used to estimate the binding affinity of Filgotinib to JAK1, with results generally aligning with experimental findings. nih.govacs.org These simulations confirm the importance of hydrogen bonding and hydrophobic interactions with key residues in the hinge region and surrounding hydrophobic pockets for stable binding. nih.govacs.org

Analytical Methodologies for Research and Development

Chromatographic Techniques for Quantification

Chromatographic methods are the cornerstone of quantitative analysis in pharmaceutical development, offering high sensitivity and selectivity. For filgotinib (B607452) and its primary active metabolite, GS-829845, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been extensively utilized. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods coupled with UV detection have been developed for the quantification of filgotinib in preclinical plasma samples. One such method utilized a Hypersil Gold C18 column with an isocratic mobile phase composed of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile (B52724) (70:30, v/v). nih.govresearchgate.net The flow rate was maintained at 0.8 mL/min, and UV detection was performed at a wavelength of 300 nm. nih.govresearchgate.net In this system, filgotinib and the internal standard (tofacitinib) had retention times of 5.56 and 4.28 minutes, respectively, with a total run time of 10 minutes. nih.govresearchgate.net This method demonstrated linearity over a concentration range of 0.05 to 5.00 μg/mL. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS methods offer superior sensitivity and specificity, making them ideal for bioanalytical applications where low concentrations of the analyte are expected. Several LC-MS/MS methods have been validated for the quantification of filgotinib and its metabolite in various biological matrices, including rat plasma and human liver microsomes. nih.govresearchgate.netscispace.com

One validated method for rat plasma involved liquid-liquid extraction with ethyl acetate and chromatographic separation on a Gemini C18 column. nih.govscispace.com The isocratic mobile phase consisted of 0.2% formic acid in acetonitrile (20:80, v/v) at a flow rate of 0.9 mL/min. nih.govscispace.com The retention times for filgotinib and the internal standard (tofacitinib) were approximately 1.31 and 0.89 minutes, respectively. nih.govscispace.com Mass spectrometric detection was performed using multiple reaction monitoring (MRM) with ion transitions of m/z 426.3 → 291.3 for filgotinib and m/z 313.2 → 149.2 for the internal standard. nih.govscispace.com This method established a linear calibration range from 0.78 to 1924 ng/mL. nih.govscispace.com

Another LC-MS/MS method was developed for the determination of filgotinib in human liver microsomes (HLMs). researchgate.netnih.gov This method used a C18 column with a mobile phase of acetonitrile and 10 mM ammonium formate (B1220265) (pH 3.8) (30:70, v/v) under isocratic elution at a flow rate of 0.3 mL/min. researchgate.netnih.gov The MRM transitions monitored were m/z 426 → 358 and 426 → 291 for filgotinib. researchgate.netnih.gov

A method for the simultaneous quantification of filgotinib and its active metabolite, GS-829845, in human plasma has also been developed. researchgate.netnih.gov This involved protein precipitation with methanol (B129727) and separation on a Shim-pack Scepter C18-120 column using a gradient mobile phase of water and methanol with 0.1% formic acid. researchgate.netnih.gov

Method Validation for Preclinical Matrices

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated. For filgotinib, methods have been validated in preclinical matrices such as mice and rat plasma, as well as human liver microsomes, in accordance with regulatory guidelines. nih.govnih.govresearchgate.net

Linearity, Accuracy, and Precision Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the HPLC method in mice plasma, a linear relationship was observed over the concentration range of 0.05 to 5.00 μg/mL with a correlation coefficient (r²) of ≥0.992. nih.govresearchgate.net The LC-MS/MS method in rat plasma demonstrated linearity from 0.78 to 1924 ng/mL. nih.govscispace.com Another LC-MS/MS method for human liver microsomes was linear from 5 to 500 ng/mL with a correlation coefficient (r²) of 0.999. researchgate.netnih.gov

Accuracy and precision are measures of the closeness of the measured value to the true value and the reproducibility of the measurements, respectively. For the HPLC and LC-MS/MS methods, both intra- and inter-day accuracy and precision were found to be within acceptable limits as per regulatory guidelines. nih.govresearchgate.netnih.govscispace.com For instance, the LC-MS/MS method in human liver microsomes reported inter-day and intra-day accuracy and precision ranging from -6.36% to 1.88% and 0.99% to 2.58%, respectively. researchgate.net

Table 1: Linearity and LLOQ of Analytical Methods for Filgotinib

Analytical Method Matrix Linear Range LLOQ Correlation Coefficient (r²) Reference
HPLC-UV Mice Plasma 0.05 - 5.00 µg/mL 0.05 µg/mL ≥0.992 nih.govresearchgate.net
LC-MS/MS Rat Plasma 0.78 - 1924 ng/mL 0.78 ng/mL Not specified nih.govscispace.com
LC-MS/MS Human Liver Microsomes 5 - 500 ng/mL 4.46 ng/mL 0.999 researchgate.netnih.gov
LC-MS/MS Rat Dried Blood Spots 1.37 - 1937 ng/mL 1.37 ng/mL >0.9966 nih.gov
LC-MS/MS Human Plasma (for Filgotinib) 2.5 - 50 ng/mL 2.5 ng/mL Not specified researchgate.netnih.gov
LC-MS/MS Human Plasma (for GS-829845) 250 - 5000 ng/mL 250 ng/mL Not specified researchgate.netnih.gov

Stability Profiling

The stability of filgotinib in biological samples under various storage and handling conditions is essential for ensuring the integrity of the analytical results. Stability studies have been conducted for filgotinib in preclinical matrices.

In mice plasma, filgotinib was found to be stable on the bench-top, in the autosampler, after three freeze-thaw cycles, and during long-term storage at -80°C. nih.govresearchgate.net Similarly, in rat plasma, filgotinib was stable for up to 6 hours on the bench-top, up to 21 hours in an autosampler, through three freeze-thaw cycles, and for one month at -80°C. nih.govscispace.com

Table 2: Stability of Filgotinib in Preclinical Matrices

Condition Matrix Duration Stability Reference
Bench-top Mice Plasma Not specified Stable nih.govresearchgate.net
Autosampler Mice Plasma Not specified Stable nih.govresearchgate.net
Freeze-Thaw Cycles Mice Plasma 3 cycles Stable nih.govresearchgate.net
Long-term Storage Mice Plasma Not specified (-80°C) Stable nih.govresearchgate.net
Bench-top Rat Plasma Up to 6 hours Stable nih.govscispace.com
Autosampler Rat Plasma Up to 21 hours Stable nih.govscispace.com
Freeze-Thaw Cycles Rat Plasma 3 cycles Stable nih.govscispace.com

Bioanalytical Applications in Pharmacokinetic Studies

The validated analytical methods have been successfully applied to pharmacokinetic studies of filgotinib in preclinical models, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME) properties.

Following oral administration in mice, the validated HPLC method was used to quantify plasma concentrations of filgotinib, enabling the determination of key pharmacokinetic parameters. nih.govresearchgate.net Similarly, the validated LC-MS/MS method was applied to a pharmacokinetic study in rats, providing insights into the drug's behavior in this species. nih.govscispace.com

A study utilizing a dried blood spot (DBS) LC-MS/MS method in rats also demonstrated a good correlation between filgotinib concentrations in DBS and plasma, suggesting the utility of this microsampling technique for pharmacokinetic assessments. nih.gov Furthermore, LC-MS/MS methods have been employed to investigate the metabolic stability of filgotinib in human liver microsomes, yielding an in vitro half-life of 48.47 minutes and an intrinsic clearance of 14.29 μL/min/mg. researchgate.netnih.gov These bioanalytical applications are instrumental in understanding the disposition of filgotinib and in guiding further drug development efforts. nih.gov

Table 3: Compound Names

Compound Name Abbreviation/Code
Filgotinib hydrochloride -
Filgotinib FLG, GS-6034, GLPG0634
GS-829845 -
Tofacitinib -
Acetonitrile -
Ammonium acetate -
Formic acid -
Ammonium formate -
Methanol -
Ethyl acetate -
Veliparib -
Berberine hydrochloride BBR
Diazepam DZP
Tetrahydropalmatine TYP
Itraconazole -
Rifampin -
Metformin -

Comparative Molecular Pharmacology Within the Jak Inhibitor Class

Differentiating Selectivity Profiles from Other JAK Inhibitors (e.g., Tofacitinib, Baricitinib (B560044), Upadacitinib)

Filgotinib (B607452) is recognized as a preferential JAK1 inhibitor. nih.govwikipedia.org Its selectivity for JAK1 over the other JAK family members is a key distinguishing feature when compared to other approved JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib (B560087). nih.govwikipedia.org While all these inhibitors show the greatest potency in inhibiting JAK1 biochemically, the degree of selectivity against other JAK isoforms varies significantly. researchgate.net

In vitro studies have demonstrated that filgotinib exhibits a strong preference for JAK1. For instance, in biochemical assays, filgotinib showed greater than five-fold higher potency for JAK1 compared to JAK2, JAK3, and TYK2. nih.gov In human whole blood assays, filgotinib has demonstrated an approximately 30-fold higher selectivity for JAK1 over JAK2. researchgate.net This preferential inhibition of JAK1-dependent pathways has been consistently observed in various cellular assays. nih.govresearchgate.net

In contrast, other JAK inhibitors have broader or different selectivity profiles:

Tofacitinib is often described as a pan-JAK inhibitor, though it primarily inhibits JAK1 and JAK3 with less activity against JAK2. nih.govdrugbank.com

Baricitinib is a selective inhibitor of JAK1 and JAK2. nih.gov

Upadacitinib , like filgotinib, is also a selective JAK1 inhibitor but with different potency and selectivity ratios. nih.gov For example, upadacitinib has been shown to be 74-fold more selective for JAK1 over JAK2. nih.gov

The selectivity of these inhibitors can be quantified by comparing their half-maximal inhibitory concentrations (IC50) for different JAK-dependent signaling pathways. Studies measuring the inhibition of STAT phosphorylation (pSTAT) following cytokine stimulation in immune cells provide a functional measure of their cellular selectivity. nih.gov Filgotinib consistently demonstrates the greatest selectivity for JAK1-mediated pathways, such as those stimulated by interferon (IFN)α and interleukin (IL)-6. researchgate.netnih.gov

Comparative Selectivity of JAK Inhibitors
CompoundPrimary JAK Target(s)Notes on Selectivity Profile
Filgotinib hydrochlorideJAK1Exhibits high selectivity for JAK1 over JAK2, JAK3, and TYK2. nih.govnih.gov Shows the least inhibition of JAK2- and JAK3-dependent pathways compared to other listed inhibitors. nih.govbmj.com
TofacitinibJAK1/JAK3Considered a pan-JAK inhibitor with primary activity against JAK1 and JAK3, and lesser activity on JAK2. nih.govdrugbank.com
BaricitinibJAK1/JAK2Selectively inhibits JAK1 and JAK2 with moderate activity against TYK2 and minimal activity against JAK3. nih.gov
UpadacitinibJAK1A selective JAK1 inhibitor, demonstrating significant selectivity over JAK2 and JAK3. nih.govoup.com

Mechanistic Distinctions and Therapeutic Implications at the Molecular Level

The differences in JAK selectivity profiles among inhibitors lead to distinct mechanistic consequences at the molecular level, which may provide a rationale for their differentiated therapeutic effects. nih.govnih.gov By preferentially targeting JAK1, filgotinib primarily modulates the signaling of cytokines that rely on JAK1, such as IL-6 and interferons, which are crucial in the pathogenesis of inflammatory diseases like rheumatoid arthritis. drugbank.comresearchgate.net

The greater selectivity of filgotinib for JAK1 is hypothesized to offer a more targeted immunomodulation. drugbank.com Inhibition of different JAK isoforms affects distinct biological functions:

JAK1 is essential for the signaling of numerous pro-inflammatory cytokines. oup.com

JAK2 plays a critical role in hematopoiesis, mediating signals for erythropoietin and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.gov

JAK3 is primarily involved in lymphocyte development, proliferation, and immune homeostasis, pairing with JAK1 to transduce signals for common gamma-chain cytokines like IL-2, IL-4, and IL-15. nih.govnih.gov

By having less inhibitory activity on JAK2- and JAK3-dependent pathways, filgotinib is predicted to have a differentiated impact on biological processes governed by these kinases. nih.govbmj.com For instance, the reduced inhibition of JAK2-dependent pathways by filgotinib may result in a lower impact on hematopoiesis compared to less selective inhibitors. nih.gov Specifically, inhibition of erythropoietin signaling via JAK2 can affect hemoglobin levels. nih.gov Filgotinib's limited effect on JAK2 may explain observations of increased hemoglobin levels in some clinical experiences, potentially due to the anti-inflammatory effects of JAK1 inhibition without concurrent erythropoietin blockade. nih.gov

Advanced Research Avenues for Filgotinib Hydrochloride

Investigation in Novel Preclinical Disease Models

To explore the full therapeutic potential of filgotinib (B607452) hydrochloride, its efficacy and mechanism of action are being investigated in a wide array of preclinical disease models beyond its primary indications. These studies provide crucial insights into the drug's immunomodulatory effects and guide its potential application in other immune-mediated diseases.

One significant area of investigation is systemic lupus erythematosus (SLE). In the NZB/W F1 murine model of lupus, filgotinib demonstrated a dose-responsive reduction in proteinuria and renal inflammation, leading to improved kidney morphology and function, as well as increased survival researchgate.net. Mechanistically, filgotinib treatment reversed the pathological increase in CD11+ dendritic cells and the memory-to-naive T-cell ratio, shifting them towards levels seen in non-diseased mice researchgate.net. This was accompanied by a significant reduction in pro-inflammatory cytokines and chemokines, including TNFα, IL-6, and CXCL10, and a dose-responsive decrease in the expression of multiple type I interferon signature genes researchgate.net.

The efficacy of filgotinib has also been extensively characterized in rodent models of arthritis. In collagen-induced arthritis models, filgotinib produced a significant, dose-dependent reduction in disease progression bmj.com. Its performance in these models was shown to be comparable to that of established biologic therapies, providing a strong preclinical rationale for its development in rheumatoid arthritis bmj.com. The use of a broad panel of such in vivo disease models is a cornerstone of the strategy to guide the clinical development of filgotinib frontiersin.org.

These preclinical investigations are critical for establishing a robust correlation between pharmacokinetic (PK) and pharmacodynamic (PD) properties and efficacy, helping to define the drug's mechanism of action across different pathological contexts researchgate.net.

Solid-State Research and Polymorphism of Filgotinib Hydrochloride

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. Extensive research has been conducted on the solid-state chemistry of this compound, revealing the existence of multiple polymorphic forms. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.

A 2019 study identified and characterized four distinct solid forms of this compound, providing detailed insights into their crystal structures, physicochemical properties, stability, and how they transition between states nih.gov. Understanding these forms is essential for ensuring consistent quality and performance of the final drug product.

Further research, detailed in patent literature, has identified several specific polymorphic forms of this compound, designated as Forms B, D, E, and F, among others bmj.com. Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern, which arises from its distinct crystal lattice structure. The characteristic 2Θ peaks from XRPD analysis serve as a fingerprint for each polymorph.

Below is a data table summarizing the key characteristic XRPD peaks for several identified polymorphic forms of this compound, measured using Cu-Kα radiation.

Polymorphic FormCharacteristic XRPD Peaks (2Θ ± 0.2°)
Form B13.7, 16.2, 22.3, 23.2, 25.5 bmj.com
Form D7.6, 10.4, 10.8, 15.8, 17.4 bmj.com
Form E8.0, 10.5, 20.1, 24.0, 25.7 bmj.com
Form F21.4, 21.7, 22.9, 24.3, 25.1 bmj.com

The study of these polymorphs includes analyzing their thermal properties and stability under various conditions, such as humidity and heat, to determine the most suitable form for pharmaceutical development nih.gov.

Structural Biology of Filgotinib-Target Complexes (e.g., crystallography)

Understanding the three-dimensional interactions between filgotinib and its target proteins at an atomic level is fundamental to explaining its selectivity and potency. This is primarily achieved through structural biology techniques like X-ray crystallography and computational methods such as molecular dynamics simulations.

While obtaining a co-crystal structure of some next-generation JAK inhibitors with JAK1 has been challenging, molecular modeling has provided significant insights nih.govacs.org. Molecular dynamics simulations of the filgotinib-JAK1 complex have elucidated the binding mechanism, showing that filgotinib sits (B43327) stably within the ATP-binding pocket of the kinase nih.govacs.org. These studies indicate that hydrophobic residues and specific hydrogen bonds with the hinge region of JAK1, particularly with residues Glu957 and Leu959, are crucial for stabilizing the inhibitor-protein complex nih.govacs.org. In comparative modeling studies, the binding affinity of filgotinib to JAK1 was calculated to be significant, though ranked differently relative to other JAK inhibitors like baricitinib (B560044) and upadacitinib (B560087) nih.govacs.org.

Furthermore, crystallographic data for filgotinib complexed with JAKs are available in the Protein Data Bank (PDB). The crystal structure of filgotinib bound to the JAK1 kinase domain (PDB ID: 4P7E) has been resolved, providing a detailed view of its binding mode bmj.com. Analysis of this structure confirms the interactions predicted by modeling, showing conventional hydrogen bonds with the backbone of Leu932 in the hinge region bmj.com. A crystal structure of filgotinib in complex with the pseudokinase domain (JH2) of JAK2 (PDB ID: 5UT5) has also been determined at a resolution of 1.9 Å bmj.combmj.com. This structure confirms that filgotinib binds to the ATP-binding site within the regulatory JH2 domain, providing a basis for structure-based drug design bmj.com.

The key interactions identified from these structural studies are summarized in the table below.

Target ProteinPDB IDKey Interacting ResiduesType of InteractionReference
JAK1 (Kinase Domain)4P7ELeu932Hydrogen Bond bmj.com
JAK1 (Kinase Domain)N/A (Modeling)Glu957, Leu959Hydrogen Bond / Hydrophobic nih.govacs.org
JAK2 (Pseudokinase Domain)5UT5Hinge Region ResiduesBinding at ATP site bmj.com

These structural insights are invaluable for understanding filgotinib's selective mechanism of action and for the rational design of future kinase inhibitors with improved properties.

Q & A

Q. What are the key physicochemical properties of Filgotinib hydrochloride that influence its pharmacokinetic profile?

this compound’s pharmacokinetics are influenced by its polymorphic forms, solubility, and stability. Researchers should characterize solid-state forms using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to assess crystallinity and thermal behavior . Stability studies under controlled humidity/temperature conditions (e.g., ICH guidelines) are critical for identifying hygroscopicity and degradation pathways. Solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) can predict oral bioavailability.

Q. What in vitro assays are standard for evaluating the efficacy and selectivity of JAK inhibitors like this compound?

Standard assays include:

  • JAK-STAT pathway inhibition : Cell-based luciferase reporter assays using cytokine-stimulated cells (e.g., IL-6-induced STAT3 phosphorylation).
  • Kinase selectivity profiling : High-throughput kinase panels (≥300 kinases) to quantify IC50 values and assess off-target effects.
  • Cytotoxicity assays : MTT/XTT assays on primary immune cells to evaluate therapeutic windows. Data should be validated with positive controls (e.g., Tofacitinib) and dose-response curves .

Q. How should researchers design preclinical studies to assess this compound’s immunomodulatory effects?

Follow NIH guidelines for preclinical reporting:

  • Use animal models (e.g., collagen-induced arthritis in mice) with defined endpoints (e.g., joint swelling, cytokine levels).
  • Include sham and comparator groups (e.g., Baricitinib) to contextualize efficacy.
  • Adhere to ARRIVE 2.0 guidelines for transparency in sample size, randomization, and blinding .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data for this compound, such as varying efficacy across patient subgroups?

Apply stratified analysis to identify confounding variables (e.g., age, comorbidities). Use multivariate regression to adjust for covariates like baseline JAK-1 expression or concurrent therapies. If inconsistencies persist, conduct meta-analyses of pooled trial data (PRISMA guidelines) to assess heterogeneity via I² statistics .

Q. What methodologies are recommended for analyzing this compound’s polymorphic stability under varying environmental conditions?

  • Accelerated stability testing : Expose polymorphs (Forms I-IV) to 40°C/75% RH for 3–6 months, monitoring phase transitions via XRD and Raman spectroscopy.
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity and hydrate formation.
  • Dissolution profiling : Compare solubility of metastable vs. stable forms in biorelevant media. Publish raw data in supplementary materials with detailed experimental parameters .

How can the PICOT framework be applied to structure clinical research questions for this compound in autoimmune diseases?

  • Population (P) : Rheumatoid arthritis patients refractory to TNF-α inhibitors.
  • Intervention (I) : Filgotinib 200 mg/day.
  • Comparison (C) : Placebo or active comparator (e.g., Upadacitinib).
  • Outcome (O) : ACR50 response at 24 weeks.
  • Time (T) : 52-week follow-up for safety. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) and register trials on ClinicalTrials.gov .

Q. What statistical approaches are critical for interpreting dose-ranging studies of this compound?

  • MCP-Mod (Multiple Comparisons Procedure–Modeling) : To identify minimum effective dose and dose-response trends.
  • ANCOVA : Adjust for baseline disease activity scores.
  • Bayesian hierarchical models : For small sample sizes or adaptive trial designs. Report p-values with confidence intervals and predefine multiplicity adjustments (e.g., Bonferroni) .

Methodological Considerations

  • Reproducibility : Adhere to CONSORT for randomized trials, including allocation concealment and blinding details. Provide raw data in supplementary files with metadata (e.g., instrument calibration) .
  • Ethical Compliance : For human studies, include IRB approval numbers and informed consent documentation. For animal studies, cite AAALAC accreditation .
  • Data Contradictions : Use sensitivity analyses to test robustness of findings. Publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.